molecular formula C15H12N2O2 B8414327 2-(4-Hydroxyphenoxy)-3-methylquinoxaline

2-(4-Hydroxyphenoxy)-3-methylquinoxaline

Cat. No.: B8414327
M. Wt: 252.27 g/mol
InChI Key: REISQWTVPVASLN-UHFFFAOYSA-N
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Description

2-(4-Hydroxyphenoxy)-3-methylquinoxaline is a useful research compound. Its molecular formula is C15H12N2O2 and its molecular weight is 252.27 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

Molecular Formula

C15H12N2O2

Molecular Weight

252.27 g/mol

IUPAC Name

4-(3-methylquinoxalin-2-yl)oxyphenol

InChI

InChI=1S/C15H12N2O2/c1-10-15(19-12-8-6-11(18)7-9-12)17-14-5-3-2-4-13(14)16-10/h2-9,18H,1H3

InChI Key

REISQWTVPVASLN-UHFFFAOYSA-N

Canonical SMILES

CC1=NC2=CC=CC=C2N=C1OC3=CC=C(C=C3)O

Origin of Product

United States

Synthesis routes and methods

Procedure details

A solution of 12.5 g (0.05 mole) borontribromide in 100 cc methylene chloride was added, over a period of 40 minutes, to a well stirred, cold (-62° C.) solution of 17.1 g 2-(4-benzyloxyphenoxy)-3-methylquinoxaline (0.05 mole) in 400 cc methylene chloride. When the addition was complete, the temperature of the reaction was allowed to rise slowly (2 hours) to room temperature. The reaction mixture was then poured into 1 liter of water and an additional 500 cc of methylene chloride was added. The mixture was stirred vigorously for 40 minutes and the insoluble solid was filtered. Crystallization from an ethanol-water mixture (1:1) gave 6.4 g of product, m.p. 175°-178° C.
Name
2-(4-benzyloxyphenoxy)-3-methylquinoxaline
Quantity
17.1 g
Type
reactant
Reaction Step One
Quantity
400 mL
Type
solvent
Reaction Step One
Name
Quantity
1 L
Type
reactant
Reaction Step Two
Quantity
100 mL
Type
solvent
Reaction Step Three
Quantity
500 mL
Type
solvent
Reaction Step Four

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